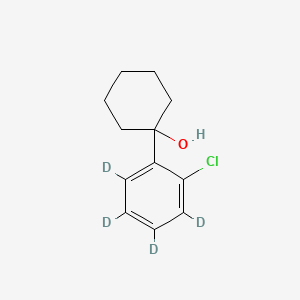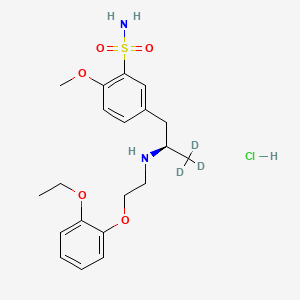
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is a chemical compound that is commonly used in scientific research due to its unique properties. It is a deuterated analog of propranolol, which is a widely used beta-blocker medication.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is similar to that of propranolol. It works by blocking the beta-adrenergic receptors in the body, which reduces the effects of adrenaline and other stress hormones. This leads to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol are similar to those of propranolol. It can cause a decrease in heart rate, blood pressure, and cardiac output. It can also cause bronchoconstriction and a decrease in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol in lab experiments is its ability to act as a tracer compound. It allows researchers to track the movement of propranolol in the body and determine its metabolic pathways. However, one limitation of using this compound is that it may not accurately reflect the effects of propranolol in humans. Animal studies may not accurately reflect the effects of the drug in humans, and the deuterated analog may have different metabolic pathways than the non-deuterated compound.
Direcciones Futuras
There are several future directions for research on 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol. One area of research could be to study the metabolic pathways of propranolol in different populations, such as children or elderly individuals. Another area of research could be to study the effects of propranolol on different organ systems, such as the respiratory or immune systems. Additionally, researchers could investigate the use of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol as a tracer compound for other beta-blocker medications.
Métodos De Síntesis
The synthesis of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol involves the reaction of o-chlorophenyl-d4cyclohexanone with sodium borodeuteride in the presence of ethanol. The resulting product is then treated with hydrochloric acid to form the final compound. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is commonly used in scientific research as a tracer compound. It is used to study the pharmacokinetics and metabolism of propranolol, which is a widely used beta-blocker medication. The deuterated analog allows researchers to track the movement of propranolol in the body and determine its metabolic pathways.
Propiedades
IUPAC Name |
1-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2/i2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPNTBVCSTWPIW-USSMZTJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2)O)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857819 |
Source


|
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol | |
CAS RN |
1336986-05-0 |
Source


|
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










